molecular formula C16H20N4O3S B2764211 2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide CAS No. 923195-00-0

2-[2-[(2-anilino-2-oxoethyl)thio]-5-(hydroxymethyl)-1H-imidazol-1-yl]-N-ethylacetamide

Cat. No. B2764211
CAS RN: 923195-00-0
M. Wt: 348.42
InChI Key: IWEYQJIFPUQQPA-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups, including an aniline, a thioether, an imidazole ring, and an acetamide group. These groups could potentially confer a variety of chemical properties to the compound, depending on their arrangement and the overall structure of the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be quite complex, given the number of different functional groups present. The presence of the imidazole ring, for example, would likely confer a degree of aromaticity to the compound, while the thioether and acetamide groups could potentially form hydrogen bonds with other molecules .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by the various functional groups present in its structure. For example, the presence of the imidazole ring could potentially make the compound somewhat polar, while the thioether group could potentially make it somewhat lipophilic .

Scientific Research Applications

Future Directions

The future directions for research on this compound would likely depend on its intended use. For example, if it were a potential drug candidate, future research might focus on optimizing its structure to improve its efficacy and reduce any potential side effects .

properties

IUPAC Name

2-[2-(2-anilino-2-oxoethyl)sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-ethylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-2-17-14(22)9-20-13(10-21)8-18-16(20)24-11-15(23)19-12-6-4-3-5-7-12/h3-8,21H,2,9-11H2,1H3,(H,17,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWEYQJIFPUQQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=CC=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-(5-(hydroxymethyl)-2-((2-oxo-2-(phenylamino)ethyl)thio)-1H-imidazol-1-yl)acetamide

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